molecular formula C8H8BrN3O2 B12065119 2-Bromo-4-(cyclopropylamino)-3-nitropyridine CAS No. 1396554-43-0

2-Bromo-4-(cyclopropylamino)-3-nitropyridine

Cat. No.: B12065119
CAS No.: 1396554-43-0
M. Wt: 258.07 g/mol
InChI Key: DKBQISNQTSGDKC-UHFFFAOYSA-N
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Description

2-Bromo-4-(cyclopropylamino)-3-nitropyridine is a brominated pyridine derivative with a unique substitution pattern: a bromine atom at position 2, a nitro group at position 3, and a cyclopropylamino group at position 3. This compound’s structure combines electron-withdrawing (nitro, bromine) and electron-donating (cyclopropylamino) substituents, making it a candidate for diverse reactivity studies, particularly in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

1396554-43-0

Molecular Formula

C8H8BrN3O2

Molecular Weight

258.07 g/mol

IUPAC Name

2-bromo-N-cyclopropyl-3-nitropyridin-4-amine

InChI

InChI=1S/C8H8BrN3O2/c9-8-7(12(13)14)6(3-4-10-8)11-5-1-2-5/h3-5H,1-2H2,(H,10,11)

InChI Key

DKBQISNQTSGDKC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C(=NC=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(cyclopropylamino)-3-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(cyclopropylamino)-3-nitropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of catalysts and alternative brominating agents can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(cyclopropylamino)-3-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-Bromo-4-(cyclopropylamino)-3-aminopyridine.

    Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

2-Bromo-4-(cyclopropylamino)-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(cyclopropylamino)-3-nitropyridine depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine and nitro groups play a crucial role in binding to the active site of the target enzyme, while the cyclopropylamino group enhances the compound’s stability and selectivity. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Similar Brominated Pyridine Derivatives

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-Bromo-4-(cyclopropylamino)-3-nitropyridine with structurally related bromopyridines:

Compound Name CAS RN Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
This compound Not reported C₈H₉BrN₃O₂ 259.08 (calculated) Not reported 2-Bromo, 3-Nitro, 4-Cyclopropylamino
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 Not reported 2-Bromo, 3-Methyl
6-Amino-3-bromo-2-methylpyridine 42753-71-9 C₆H₇BrN₂ 187.05 80–82 3-Bromo, 6-Amino, 2-Methyl
2-Amino-5-bromo-3-nitropyridine 6945-68-2 C₅H₄BrN₃O₂ 218.02 208–210 2-Amino, 5-Bromo, 3-Nitro
Key Observations:
  • Melting Points: The presence of nitro and amino groups in 2-Amino-5-bromo-3-nitropyridine contributes to its high melting point (208–210°C), likely due to intermolecular hydrogen bonding.
  • Molecular Weight: The target compound has a higher molecular weight (259.08) due to the cyclopropylamino group and additional nitro substitution.

Electronic and Reactivity Profiles

Substituent Effects:
  • Nitro Group (Position 3): The electron-withdrawing nitro group deactivates the pyridine ring, directing electrophilic substitution to specific positions. This effect is also observed in 2-Amino-5-bromo-3-nitropyridine, where the nitro group stabilizes negative charge during nucleophilic reactions .
  • Bromine (Position 2): Bromine acts as a leaving group in nucleophilic substitution reactions. Its position in the target compound may enhance reactivity compared to bromine in position 5 (as in 2-Amino-5-bromo-3-nitropyridine) due to steric and electronic differences.
  • Cyclopropylamino Group (Position 4): The cyclopropylamino substituent introduces steric hindrance and moderate electron-donating effects via conjugation. This contrasts with methyl or amino groups in analogs, which lack comparable steric bulk or electronic modulation .
Computational Insights:

Density functional theory (DFT) studies, such as those employing Becke’s hybrid functionals or Lee-Yang-Parr (LYP) correlation functionals, could model the electronic structure of the target compound . For example:

  • The nitro group’s electron-withdrawing nature may reduce electron density at the pyridine nitrogen, altering protonation states or coordination chemistry.
  • The cyclopropylamino group’s strain energy (~27 kcal/mol in cyclopropane) may influence its conformational stability and reactivity.

Biological Activity

2-Bromo-4-(cyclopropylamino)-3-nitropyridine is an organic compound belonging to the nitropyridine class, characterized by its unique molecular structure that includes a bromine atom at the 2-position, a cyclopropylamino group at the 4-position, and a nitro group at the 3-position of the pyridine ring. This compound exhibits significant biological activity, particularly as an enzyme or receptor inhibitor, making it a candidate for various therapeutic applications.

  • Molecular Formula : C7H8BrN3O2
  • Molecular Weight : 232.06 g/mol
  • IUPAC Name : this compound

The presence of the bromine and nitro groups contributes to its ability to bind effectively to target proteins, while the cyclopropylamino moiety enhances its stability and selectivity in biological interactions.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors. The nitro group can participate in redox reactions, generating reactive intermediates that may interact with cellular components, leading to therapeutic effects. The compound has shown promise in targeting kinase pathways and other enzyme systems crucial for cellular function .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive species that bind to DNA, causing cell death. Studies have indicated that similar nitro derivatives can exhibit activity against various pathogens, suggesting that this compound may also possess antimicrobial potential .

Antitumoral Activity

Research has highlighted the antitumoral properties of nitro compounds. The hypoxia-activated prodrug concept is particularly relevant here, where compounds like this compound could be activated in low oxygen environments typical of tumor tissues. This specificity may enhance its efficacy against cancer cells while minimizing effects on normal tissues .

Anti-inflammatory Activity

The anti-inflammatory potential of nitro compounds has been documented, with several studies indicating their ability to inhibit pro-inflammatory mediators such as iNOS and COX-2. This suggests that this compound could be explored for its anti-inflammatory effects in various disease models .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitro derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. Compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 10 μM to 30 μM, indicating potential effectiveness for further development into antimicrobial agents .
  • Antitumor Screening : In vitro assays demonstrated that certain nitro compounds showed significant cytotoxicity against human cancer cell lines, correlating with their ability to induce apoptosis through reactive oxygen species (ROS) generation. This highlights the need for further investigation into this compound's specific mechanisms in cancer therapy .

Comparative Analysis

Property This compound Similar Nitro Compounds
Molecular Weight 232.06 g/molVaries
Antimicrobial Activity Potentially effective against bacteriaEstablished in many cases
Antitumoral Activity Hypoxia-activated prodrug potentialCommon in many nitro compounds
Anti-inflammatory Effects Inhibits iNOS and COX-2Common among nitro derivatives

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